2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyrazine core with a carboxylic acid functional group and two chlorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or iodine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Imidazo[1,2-A]pyrazines: Other derivatives of this class may have different functional groups or substituents, leading to variations in their properties and applications.
Uniqueness
2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl ring and carboxylic acid group make it particularly versatile for various applications .
Properties
Molecular Formula |
C13H7Cl2N3O2 |
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Molecular Weight |
308.12 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-7-1-2-9(15)8(5-7)11-12(13(19)20)18-4-3-16-6-10(18)17-11/h1-6H,(H,19,20) |
InChI Key |
LULFMMNQOXLRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(N3C=CN=CC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
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